2-(4-Ethoxybenzamido)-5-phenylthiophene-3-carboxamide
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Overview
Description
2-(4-Ethoxybenzamido)-5-phenylthiophene-3-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and are widely used in various fields, including pharmaceuticals and materials science. This specific compound is characterized by the presence of an ethoxybenzamido group and a phenyl group attached to the thiophene ring, making it a molecule of interest for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethoxybenzamido)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated thiophene derivative in the presence of a palladium catalyst.
Attachment of the Ethoxybenzamido Group: The ethoxybenzamido group can be introduced through an acylation reaction, where an ethoxybenzoyl chloride reacts with an amine-functionalized thiophene derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxybenzamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
- 2-(4-Ethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- 2-(4-Ethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide
- 6-Benzyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Comparison: Compared to these similar compounds, 2-(4-Ethoxybenzamido)-5-phenylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
2-[(4-ethoxybenzoyl)amino]-5-phenylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-2-25-15-10-8-14(9-11-15)19(24)22-20-16(18(21)23)12-17(26-20)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H2,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNJZNJUEZENCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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